6-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE is a complex organic compound that combines several functional groups, including a brominated methoxybenzaldehyde and a fluorinated anilino-oxadiazolopyrazine hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE typically involves multiple steps:
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Synthesis of 3-BROMO-4-METHOXYBENZALDEHYDE
Starting Material: 4-methoxybenzaldehyde.
Bromination: The bromination of 4-methoxybenzaldehyde is carried out using a brominating agent such as 1,3-di-n-butylimidazolium tribromide. The reaction is typically performed under solvent-free conditions to yield 3-BROMO-4-METHOXYBENZALDEHYDE.
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Synthesis of 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE
Starting Material: 4-fluoroaniline and 1,2,5-oxadiazolo[3,4-b]pyrazine.
Condensation Reaction: The condensation of 4-fluoroaniline with 1,2,5-oxadiazolo[3,4-b]pyrazine is carried out under acidic conditions to form the hydrazone derivative.
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Coupling Reaction
- The final step involves the coupling of 3-BROMO-4-METHOXYBENZALDEHYDE with the hydrazone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-BROMO-4-METHOXYBENZALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom in 3-BROMO-4-METHOXYBENZALDEHYDE can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-BROMO-4-METHOXYBENZOIC ACID.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular function. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-4-METHOXYBENZALDEHYDE: A simpler compound that lacks the hydrazone and fluorinated anilino-oxadiazolopyrazine moieties.
4-FLUOROANILINO-1,2,5-OXADIAZOLO[3,4-B]PYRAZINE: A compound that lacks the 3-BROMO-4-METHOXYBENZALDEHYDE moiety.
Uniqueness
The uniqueness of 3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE lies in its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H13BrFN7O2 |
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Molecular Weight |
458.2 g/mol |
IUPAC Name |
5-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H13BrFN7O2/c1-28-14-7-2-10(8-13(14)19)9-21-25-16-15(22-12-5-3-11(20)4-6-12)23-17-18(24-16)27-29-26-17/h2-9H,1H3,(H,22,23,26)(H,24,25,27)/b21-9+ |
InChI Key |
RFWQUJYTJRMAER-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
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